

# Application Notes: Indocyanine Green (ICG) for In-Vivo Imaging

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## Compound of Interest

Compound Name: Crovozalpon

Cat. No.: B15602419

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## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the FDA for clinical use. Its unique spectral properties, with excitation and emission wavelengths in the NIR window (approximately 780 nm and 820 nm, respectively), allow for deep tissue penetration of light and minimal autofluorescence from biological tissues. This makes ICG an ideal contrast agent for a variety of in-vivo imaging applications in preclinical research and clinical practice.

## Principle of Action

Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin. This binding enhances its fluorescence quantum yield and confines it to the intravascular space under normal physiological conditions. In the context of tumor imaging, ICG accumulates in tumor tissues through the enhanced permeability and retention (EPR) effect. The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the extravasation and retention of the ICG-albumin complex. For lymphatic imaging, intradermal or subcutaneous injection of ICG allows for its uptake by lymphatic vessels, enabling visualization of lymphatic drainage pathways. ICG is exclusively cleared by the liver and secreted into the bile, with a short plasma half-life of 3 to 4 minutes in humans.

## Data Presentation

### Table 1: Biodistribution of Free ICG in Healthy Mice

The following table summarizes the biodistribution of intravenously administered free ICG in various organs of healthy Swiss Webster mice at different time points post-injection. Data is presented as the percentage of the injected dose (%ID).

Organ	20 seconds	5 minutes	15 minutes	30 minutes	1 hour	4 hours
Plasma	95.2 ± 4.8	45.1 ± 3.2	15.3 ± 2.1	5.1 ± 0.8	1.2 ± 0.3	0.1 ± 0.0
Heart	0.8 ± 0.1	0.4 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.0 ± 0.0	0.0 ± 0.0
Kidneys	1.5 ± 0.3	1.2 ± 0.2	0.8 ± 0.1	0.5 ± 0.1	0.2 ± 0.0	0.0 ± 0.0
Liver	2.0 ± 0.4	48.5 ± 5.1	75.8 ± 6.3	85.4 ± 7.2	90.1 ± 8.5	15.2 ± 2.8
Lungs	0.3 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.1 ± 0.0	0.0 ± 0.0	0.0 ± 0.0
Spleen	0.2 ± 0.0	0.1 ± 0.0	0.1 ± 0.0	0.1 ± 0.0	0.1 ± 0.0	0.0 ± 0.0

Data adapted from Saxena, V., Sadoqi, M., & Shao, J. (2006). Biodistribution of encapsulated indocyanine green in healthy mice. *Journal of pharmaceutical sciences*, 95(11), 2584-2591.

## Table 2: Pharmacokinetic Parameters of ICG in Rodents

While a comprehensive table with all pharmacokinetic parameters for ICG in mice is not readily available in a single source, the following table compiles key parameters from various studies.

Parameter	Value	Species	Reference
Plasma Half-life ( $t_{1/2}$ )	2-4 minutes	Human	Marshall, M. V., et al. (2020). Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice. Technology in cancer research & treatment, 19, 1533033820937572.
Uptake Rate (Liver)	Varies with model	Mouse	He, Y., et al. (2018). Assessing indocyanine green pharmacokinetics in mouse liver with a dynamic diffuse fluorescence tomography system. Journal of biophotonics, 11(10), e201800041.

Excretion Rate (Liver)	Varies with model	Mouse	He, Y., et al. (2018). Assessing indocyanine green pharmacokinetics in mouse liver with a dynamic diffuse fluorescence tomography system. Journal of biophotonics, 11(10), e201800041.
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## Table 3: Tumor-to-Background Ratio (TBR) of ICG in a Mouse Tumor Model

This table shows the tumor-to-background ratio (TBR) at different time points after intravenous injection of varying doses of ICG in mice with subcutaneous tumors.[\[1\]](#)

ICG Dose (mg/kg)	15 minutes post-injection	30 minutes post-injection	60 minutes post-injection
0.1	~1.2	~1.3	~1.4
0.3	~1.8	~2.2	~2.5
1.0	~2.5	~3.0	~3.5

Data adapted from Marshall, M. V., et al. (2020). Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice. Technology in cancer research & treatment, 19, 1533033820937572.[\[1\]](#)

## Experimental Protocols

### General Protocol for In-Vivo Fluorescence Imaging in Mice

This protocol provides a general framework for in-vivo fluorescence imaging using ICG in mice. Specific parameters may need to be optimized based on the experimental goals and imaging system.

#### Materials:

- Indocyanine Green (ICG) powder
- Sterile Water for Injection or Phosphate Buffered Saline (PBS)
- Anesthesia (e.g., isoflurane)
- In-vivo imaging system equipped with NIR laser and appropriate filters
- Animal preparation station (heating pad, nose cone for anesthesia)
- Syringes and needles for injection

#### Procedure:

- **Animal Preparation:** Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage, ensuring it is kept warm with a heating pad.
- **ICG Preparation:** Prepare a fresh solution of ICG by dissolving the powder in Sterile Water for Injection or PBS to the desired concentration (e.g., 0.1-1.0 mg/mL). Protect the solution from light.
- **Baseline Imaging:** Acquire a baseline fluorescence image of the mouse before ICG injection to assess for any autofluorescence.
- **ICG Administration:** Inject the prepared ICG solution intravenously via the tail vein. The typical dose ranges from 0.1 to 1.0 mg/kg.
- **Dynamic Imaging:** Immediately after injection, begin acquiring a series of images at different time points (e.g., every minute for the first 15 minutes, then at longer intervals) to monitor the biodistribution and clearance of ICG.

- **Static Imaging:** For tumor or specific organ imaging, acquire images at the optimal time point determined by pilot studies (e.g., 1-24 hours post-injection).
- **Image Analysis:** Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs) and calculate parameters such as tumor-to-background ratio.
- **Post-Imaging Care:** Allow the mouse to recover from anesthesia in a warm, clean cage.

## Protocol for ICG Lymphatic Imaging in Mice

This protocol is designed for visualizing lymphatic vessels and lymph nodes.

Materials:

- Same as the general protocol.

Procedure:

- **Animal Preparation:** Anesthetize the mouse as described in the general protocol.
- **ICG Preparation:** Prepare a fresh ICG solution (e.g., 0.1 mg/mL).
- **ICG Administration:** Inject a small volume (e.g., 5-10  $\mu$ L) of the ICG solution intradermally or subcutaneously into the area of interest (e.g., paw, ear).
- **Dynamic Imaging:** Immediately begin acquiring images to visualize the uptake of ICG into the lymphatic vessels and its transport to the draining lymph nodes.
- **Image Analysis:** Trace the lymphatic vessels and quantify the fluorescence intensity in the lymph nodes over time.

## Protocol for ICG Tumor Imaging in Mice

This protocol is optimized for detecting and delineating tumors.

Materials:

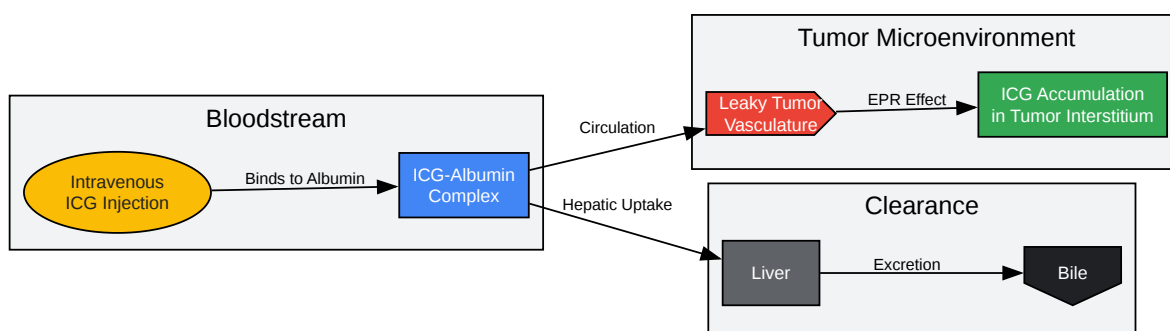
- Same as the general protocol.

- Tumor-bearing mice.

#### Procedure:

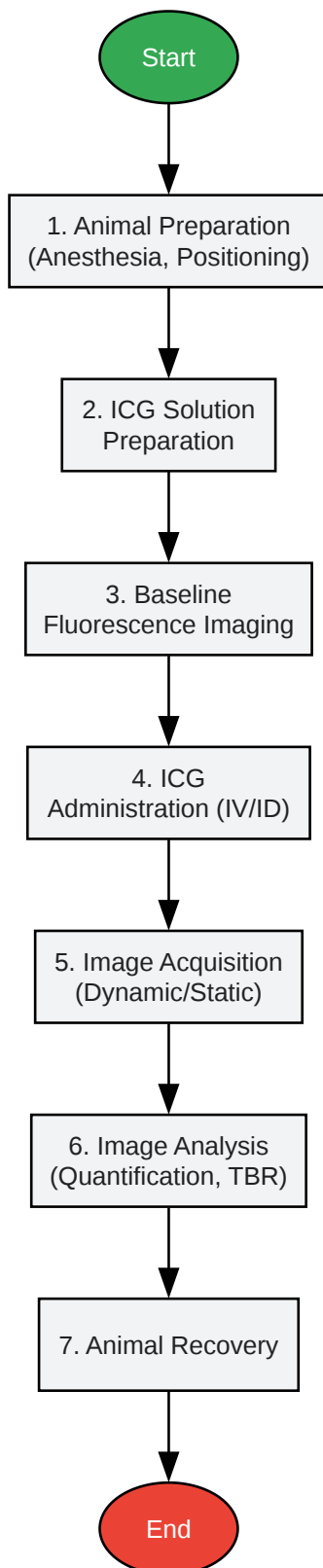
- Animal Preparation: Anesthetize the tumor-bearing mouse as described in the general protocol.
- ICG Preparation: Prepare a fresh ICG solution (e.g., 1.0 mg/mL).
- ICG Administration: Inject the ICG solution intravenously via the tail vein at a dose of 1-5 mg/kg.<sup>[2]</sup>
- Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 12, 24 hours) to determine the optimal imaging window for maximal tumor-to-background contrast.<sup>[3]</sup>
- Image Analysis: Define ROIs over the tumor and adjacent normal tissue to calculate the tumor-to-background ratio.
- Ex-vivo Imaging (Optional): After the final in-vivo imaging session, euthanize the mouse and excise the tumor and other organs for ex-vivo imaging to confirm ICG accumulation.

## Mandatory Visualization



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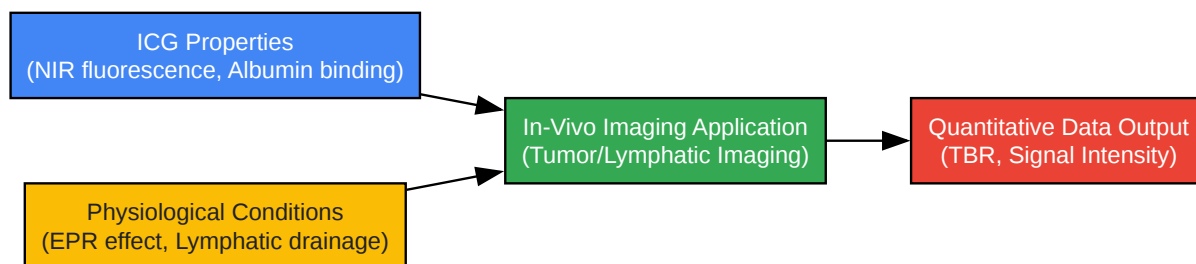
ICG's mechanism of action and clearance pathway.



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A generalized workflow for in-vivo ICG imaging.



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Logical relationship of ICG properties to imaging.

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## References

- 1. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Indocyanine Green (ICG) for In-Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602419#using-compound-name-for-in-vivo-imaging-studies]

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